Product packaging for 2-Chloro-4-ethoxythieno[3,2-D]pyrimidine(Cat. No.:)

2-Chloro-4-ethoxythieno[3,2-D]pyrimidine

Cat. No.: B8804241
M. Wt: 214.67 g/mol
InChI Key: CWMTWKUNKBDMSM-UHFFFAOYSA-N
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Description

Significance of Fused Pyrimidine (B1678525) Systems in Chemical Sciences

Fused pyrimidines are cornerstone structures in chemical and biological sciences due to their presence in a vast number of biologically active molecules. derpharmachemica.comnih.gov The fusion of a pyrimidine ring with other heterocyclic scaffolds, such as thiophene (B33073), often results in hybrid molecules with enhanced or novel properties. derpharmachemica.com These systems are integral to the structure of numerous natural products, including alkaloids and vitamins like riboflavin (B1680620) and thiamine, as well as a plethora of synthetic compounds used in pharmaceuticals and agrochemicals. derpharmachemica.comresearchgate.net Their broad spectrum of biological activities includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them privileged scaffolds in drug discovery. researchgate.netresearchgate.nettandfonline.com

A primary reason for the profound interest in thienopyrimidines is their structural resemblance to endogenous purine (B94841) bases, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. researchgate.netresearchgate.netnih.gov This bioisosteric relationship allows thienopyrimidine derivatives to interact with biological targets like enzymes (e.g., kinases) and receptors that typically bind purines. researchgate.net By mimicking the natural purine scaffold, these compounds can act as antagonists or inhibitors in various metabolic pathways, including nucleic acid synthesis, which is a key target in cancer therapy. mdpi.com This structural similarity has been a guiding principle in the design of numerous kinase inhibitors and other therapeutic agents. researchgate.net

The thieno[3,2-d]pyrimidine (B1254671) core is a bicyclic heteroaromatic system formed by the fusion of a thiophene ring and a pyrimidine ring. ontosight.ai This specific isomeric arrangement dictates the electronic distribution and steric properties of the molecule, influencing its reactivity and interaction with biological macromolecules. ontosight.aiontosight.ai The scaffold possesses multiple sites for substitution, allowing for the synthesis of large libraries of derivatives with diverse functionalities. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring act as key points for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity. researchgate.net

Contextual Placement of 2-Chloro-4-ethoxythieno[3,2-d]pyrimidine within Thienopyrimidine Chemistry

Within the extensive family of thienopyrimidines, specific substitution patterns on the core structure are engineered to create compounds with desired chemical reactivity and function. This compound is one such derivative, whose structure suggests a strategic role as a chemical intermediate in the synthesis of more complex molecules.

The systematic investigation of fused pyrimidines began in the late 19th century, following the initial isolation of uric acid in 1776. derpharmachemica.com Since then, research into thienopyrimidines has evolved significantly. Early work focused on the fundamental synthesis and characterization of the core structures. Over time, the discovery of their diverse pharmacological potential has driven extensive research and development. mdpi.com High-throughput screening campaigns in the search for new therapeutic agents have identified numerous thienopyrimidine "hits," leading to dedicated hit-to-lead optimization programs. uthsc.edunih.gov These efforts have led to the development of thienopyrimidine-based compounds that have entered clinical trials and, in some cases, have been approved for therapeutic use. nih.gov

Substituted thienopyrimidines are central to many areas of contemporary chemical research, particularly in the development of targeted therapeutics. nih.govmdpi.com The nature and position of substituents on the thienopyrimidine scaffold are critical for determining the molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For instance, different functional groups at the C2, C4, and C6 positions can modulate a compound's ability to inhibit specific protein kinases, making them valuable tools in oncology research. nih.govnih.gov

The compound This compound serves as a key example of a strategically substituted thienopyrimidine. While detailed research focusing exclusively on this compound is limited, its structure is highly informative of its function as a versatile chemical building block.

Synthesis and Reactivity: This compound is logically synthesized from the precursor 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) . chemicalbook.comsigmaaldrich.com In this precursor, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. This regioselectivity allows for the selective displacement of the C4-chloro group. The synthesis of this compound would thus involve the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with sodium ethoxide in an alcohol solvent, a common method for introducing alkoxy groups onto such scaffolds. nih.gov

Once formed, this compound becomes a valuable intermediate for further functionalization. The remaining chlorine atom at the C2 position is still active and can be displaced by a wide range of nucleophiles, including amines, thiols, and other moieties, to generate a diverse array of 2,4-disubstituted thieno[3,2-d]pyrimidine derivatives. mdpi.comijacskros.comzenodo.org This stepwise, controlled substitution is a powerful strategy for building molecular complexity and tuning the properties of the final compounds for specific applications in medicinal chemistry. nih.gov

Below is a table summarizing the key properties of this chemical intermediate.

PropertyValue
Chemical Name This compound
CAS Number 16234-43-8
Molecular Formula C₈H₇ClN₂OS
Molecular Weight 214.68 g/mol
Canonical SMILES CCOC1=NC2=C(S1)C=CN=C2Cl
InChI Key JGFZNNZWHWJABG-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2OS B8804241 2-Chloro-4-ethoxythieno[3,2-D]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

2-chloro-4-ethoxythieno[3,2-d]pyrimidine

InChI

InChI=1S/C8H7ClN2OS/c1-2-12-7-6-5(3-4-13-6)10-8(9)11-7/h3-4H,2H2,1H3

InChI Key

CWMTWKUNKBDMSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1SC=C2)Cl

Origin of Product

United States

Reactivity and Derivatization Strategies of 2 Chloro 4 Ethoxythieno 3,2 D Pyrimidine

Chemical Transformations at the 2-Chloro Position

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms, making it susceptible to various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for derivatizing the 2-chloro position of the thieno[3,2-d]pyrimidine (B1254671) core. This reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer intermediate.

The 2-chloro group can be displaced by a range of nucleophiles. Amine nucleophiles, including primary and secondary amines, readily react at this position to form 2-aminothieno[3,2-d]pyrimidine derivatives. For instance, reactions with various substituted amines can be performed under base-promoted or acid-catalyzed conditions at elevated temperatures. nih.gov In a related system, 6-chlorothieno[3,2-d]pyrimidine has been shown to react with phenylmethanamine in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at 120°C. researchgate.netresearchgate.net These conditions facilitate the formation of the corresponding N-benzylthieno[3,2-d]pyrimidin-2-amine intermediate. researchgate.netresearchgate.net

Sulfur-based nucleophiles, such as thiols, are also effective for SNAr reactions at the 2-position, yielding 2-thioether derivatives. The high nucleophilicity of thiols and thiolates often allows these reactions to proceed under mild conditions.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloro-Thieno[3,2-d]pyrimidines
SubstrateNucleophileConditionsProductYieldReference
4-Chlorothieno[3,2-d]pyrimidineVarious AminesK₂CO₃, DMSO, 100°C, 12 h4-Aminothieno[3,2-d]pyrimidine derivatives22-70% nih.gov
4-Chlorothieno[3,2-d]pyrimidineVarious Amines12 M HCl (cat.), THF:Isopropanol (B130326), 70°C, 24 h4-Aminothieno[3,2-d]pyrimidine derivatives- nih.gov
6-Chlorothieno[3,2-d]pyrimidinePhenylmethanamineK₂CO₃, DMSO, 120°C, 2 hN-benzylthieno[3,2-d]pyrimidin-2-amine- researchgate.netresearchgate.net
2,4-Dichlorothieno[3,2-d]pyrimidine (B33283)Methanolic Ammonia (B1221849)Room Temperature2-Chloro-4-aminothieno[3,2-d]pyrimidine- nih.gov

In di-substituted systems like 2,4-dichlorothieno[3,2-d]pyrimidine, the regioselectivity of SNAr reactions is a critical consideration. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. nih.gov This preference is attributed to electronic factors; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher at the C4 position, making it more electrophilic. researchgate.net Furthermore, the anionic Meisenheimer intermediate formed upon attack at C4 is better stabilized.

Studies on 2,4-dichlorothieno[3,2-d]pyrimidine have shown that reaction with methanolic ammonia at room temperature leads to the selective substitution of the 4-chloro group, leaving the 2-chloro group intact. nih.gov Substitution at the C2 position was not observed even at higher temperatures, highlighting the significant difference in reactivity between the two positions. nih.gov This differential reactivity allows for sequential functionalization, where the more reactive C4 position is addressed first, followed by transformations at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the thieno[3,2-d]pyrimidine scaffold.

The Suzuki-Miyaura coupling reaction enables the introduction of aryl and heteroaryl groups at the 2-position by coupling with boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or K₂CO₃. The choice of solvent, often a mixture like 1,4-dioxane (B91453) and water, is crucial for reaction efficiency. This methodology has been used to synthesize a variety of biaryl thienopyrimidine derivatives.

The Sonogashira coupling provides a route to 2-alkynylthieno[3,2-d]pyrimidines by reacting the 2-chloro substrate with terminal alkynes. The reaction is co-catalyzed by palladium and copper salts, such as Pd(PPh₃)₂Cl₂ and CuI, in the presence of a base like triethylamine (B128534) (Et₃N). These reactions are instrumental in creating extended π-systems and rigid molecular structures.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrimidines
Reaction TypeSubstrateCoupling PartnerCatalyst SystemBase/SolventProduct ClassReference
Suzuki5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/Heteroaryl boronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄ / 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines
Suzuki2,4-DichloropyrimidinesAryl/Heteroaryl boronic acidsPd(PPh₃)₄ (0.5 mol%)Na₂CO₃ / ACN:H₂OC4-substituted 2-chloropyrimidines
Sonogashira2-aminothieno[3,2-d]pyrimidin-4(3H)-one (6-halo)Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N / DMF6-Alkynyl derivatives

Other Functional Group Interconversions (e.g., reduction, oxidation)

Beyond substitution and coupling, the 2-chloro group can be involved in other transformations.

Reduction: Catalytic reduction or dehalogenation can replace the 2-chloro substituent with a hydrogen atom. wikipedia.org This transformation is valuable for accessing the parent thieno[3,2-d]pyrimidine core or for removing the halogen after it has served its purpose as a reactive handle. Common methods for the dehalogenation of chloropyrimidines include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) or reduction with zinc dust. oregonstate.edu The specific conditions must be chosen carefully to avoid reduction of the heterocyclic rings.

Oxidation: While the chloro group itself is not typically oxidized, the sulfur atom of the thiophene (B33073) ring in the thieno[3,2-d]pyrimidine system is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding S-oxides or S-sulfones. acs.org Such modifications can significantly alter the electronic properties and biological activity of the molecule. It is important to note that the oxidation reaction does not directly involve the nitrogen of the pyridine (B92270) or the sulfur atoms. acs.org

Modifications of the 4-Ethoxy Group

Direct modification of the 4-ethoxy group on the thieno[3,2-d]pyrimidine ring is challenging due to the stability of the ether linkage. Therefore, strategies to introduce diversity at the C4 position typically rely on a more versatile precursor, the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate. chemicalbook.com

The synthesis of this key intermediate often starts from a thieno[3,2-d]pyrimidin-2,4-dione, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃). nih.govsemanticscholar.org Once the 2,4-dichloro derivative is obtained, the higher reactivity of the C4-chloro group is exploited. nih.govchemicalbook.comsemanticscholar.org

A selective SNAr reaction can be performed at the C4 position with various nucleophiles, including alkoxides (like sodium ethoxide to install the ethoxy group), amines, or phenols. semanticscholar.orgnih.gov For example, reacting 2,4-dichlorothieno[3,2-d]pyrimidine with 3-nitrophenol (B1666305) in the presence of cesium carbonate (Cs₂CO₃) selectively yields 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (B3027628). semanticscholar.org After the desired substituent is installed at the C4 position, the less reactive 2-chloro group is then available for the transformations described in the previous sections, such as further SNAr or palladium-catalyzed cross-coupling reactions. This sequential approach provides a robust and flexible strategy for synthesizing a diverse library of 2,4-disubstituted thieno[3,2-d]pyrimidines.

Cleavage of the Ether Linkage

The 4-ethoxy group on the thieno[3,2-d]pyrimidine ring represents an ether linkage that can be cleaved under specific conditions, typically involving strong acids. This reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy moiety. The subsequent nucleophilic attack by a counter-ion, such as a halide, results in the formation of a hydroxyl group at the 4-position, yielding the corresponding thieno[3,2-d]pyrimidin-4-one, and an ethyl halide.

The general mechanism for the acid-catalyzed cleavage of ethers can be applied to 2-Chloro-4-ethoxythieno[3,2-d]pyrimidine. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This is followed by a nucleophilic substitution reaction, which can proceed through either an S(_N)1 or S(_N)2 pathway depending on the stability of the potential carbocation intermediate. Given that an ethyl carbocation is relatively unstable, the reaction likely proceeds via an S(_N)2 mechanism, where the halide ion attacks the ethyl group, leading to the formation of the 4-hydroxy-thieno[3,2-d]pyrimidine derivative and the corresponding ethyl halide.

Table 1: Hypothetical Acid-Catalyzed Cleavage of this compound

ReagentProduct
HBr (aq)2-Chloro-3H-thieno[3,2-d]pyrimidin-4-one
HI (aq)2-Chloro-3H-thieno[3,2-d]pyrimidin-4-one

Note: This table is based on general principles of ether cleavage and may not represent experimentally verified outcomes for this specific compound.

Transesterification or Transetherification Reactions

Transetherification reactions of this compound can be achieved by reacting the substrate with a different alcohol in the presence of a catalyst, typically a strong acid or base. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) could potentially lead to the corresponding 4-methoxy derivative. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the incoming alkoxide displaces the existing ethoxy group.

The 4-position of the thieno[3,2-d]pyrimidine ring is susceptible to nucleophilic attack, and the ethoxy group can be displaced by other nucleophiles. In the context of transetherification, an alkoxide ion acts as the nucleophile. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis to the corresponding 4-one. For example, reacting this compound with a solution of sodium isopropoxide in isopropanol would be expected to yield 2-Chloro-4-isopropoxythieno[3,2-d]pyrimidine.

Substitutions and Transformations on the Thiophene Ring

The fused thiophene ring in the thieno[3,2-d]pyrimidine system is generally less reactive towards electrophilic substitution than thiophene itself due to the electron-withdrawing nature of the fused pyrimidine ring. However, under forcing conditions, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be achieved. The position of substitution on the thiophene ring is influenced by the directing effects of the fused pyrimidine and the inherent reactivity of the thiophene ring positions.

Electrophilic aromatic substitution is a characteristic reaction of thiophene. For the thieno[3,2-d]pyrimidine system, the electron-withdrawing pyrimidine ring deactivates the thiophene ring towards electrophilic attack. Nevertheless, reactions can be driven to completion under appropriate conditions. For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce a halogen atom onto the thiophene ring. The precise position of substitution would need to be determined experimentally, as it is influenced by both electronic and steric factors.

Multi-Step Synthesis and Combination Strategies for Complex Derivatives

This compound is a valuable starting material for the synthesis of more complex and biologically active molecules, particularly kinase inhibitors. The chloro group at the 2-position and the alkoxy group at the 4-position can be sequentially or simultaneously replaced by various nucleophiles. This allows for the introduction of diverse functionalities and the construction of elaborate molecular architectures.

A common strategy involves the initial displacement of the more reactive 4-chloro group (derived from the corresponding 2,4-dichloro precursor) with an amine, followed by substitution of the 2-chloro group. Alternatively, the 4-ethoxy group can be displaced by a nucleophile, followed by modification at the 2-position. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are also frequently employed to introduce aryl, heteroaryl, or alkynyl groups at the chloro-positions, further expanding the chemical diversity of the resulting derivatives. nih.govnih.govnih.govresearchgate.net

For example, the synthesis of potent Janus Kinase 3 (JAK3) inhibitors has been reported starting from a substituted thieno[3,2-d]pyrimidine scaffold. nih.gov In a typical synthetic sequence, the 4-position is first functionalized with an appropriate amine, followed by the introduction of a pharmacophore at the 2-position via nucleophilic aromatic substitution or a cross-coupling reaction. These multi-step synthetic strategies, often involving the protection and deprotection of functional groups, enable the precise assembly of complex molecules with desired biological activities. nih.govmdpi.comscielo.brresearchgate.netekb.eg

Table 2: Examples of Complex Derivatives Synthesized from Thieno[3,2-d]pyrimidine Scaffolds

Starting MaterialKey ReactionsFinal Product Class
2,4-Dichlorothieno[3,2-d]pyrimidineNucleophilic Aromatic Substitution, Suzuki CouplingFMS Kinase Inhibitors nih.gov
Substituted Thieno[3,2-d]pyrimidineNucleophilic Aromatic SubstitutionJAK3 Inhibitors nih.gov
2-Amino-thieno[2,3-d]pyrimidine derivativesDimroth RearrangementAnticancer Agents scielo.br

Computational and Theoretical Investigations of 2 Chloro 4 Ethoxythieno 3,2 D Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For thieno[3,2-d]pyrimidine (B1254671) derivatives, these methods have been instrumental in predicting their behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) Studies on Reactivity and Regioselectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of thieno[3,2-d]pyrimidine derivatives, DFT calculations have been employed to predict reactivity and regioselectivity. For instance, studies on related 2-chloro-thieno[3,2-d]pyrimidine compounds have utilized DFT to optimize molecular geometries and calculate electronic properties. nih.gov

These calculations can help identify the most likely sites for nucleophilic or electrophilic attack. For a molecule like 2-Chloro-4-ethoxythieno[3,2-d]pyrimidine, DFT could be used to determine the relative reactivity of the chlorine and ethoxy groups, predicting which is more susceptible to substitution reactions. The distribution of electron density, calculated through DFT, can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thus guiding synthetic strategies.

A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a related compound, utilized DFT with the B3LYP/6-311+G(d,p) level of theory to compare optimized geometric bond lengths and angles with experimental X-ray diffraction data. nih.gov This demonstrates the accuracy of DFT in reproducing the structural parameters of this class of compounds.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs), is crucial in determining its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability.

In a DFT study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, the calculated HOMO and LUMO energies provided insights into the compound's character. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) maps, which are generated from DFT calculations, are also valuable tools. They visualize the electrostatic potential on the electron density surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For the aforementioned related compound, MEP analysis was used to investigate the molecule's reactive sites. nih.gov

ParameterDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons in a reaction. A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons in a reaction. A lower LUMO energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
MEP Map A visualization of the electrostatic potential on the molecular surface.Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, respectively.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are essential for understanding their interactions with other molecules, such as biological macromolecules.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with flexible groups like the ethoxy group in this compound, conformational analysis can identify the most stable conformations and the energy barriers between them. This is important because the biological activity of a molecule can be highly dependent on its conformation. While specific conformational analysis studies on this compound are not available, computational methods such as molecular mechanics or quantum chemical calculations could be used to perform such an analysis.

Intermolecular Interactions

The biological activity of a compound is often determined by its ability to interact with a specific biological target, such as an enzyme or receptor. These interactions are typically non-covalent and include hydrogen bonds, van der Waals forces, and electrostatic interactions. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For example, a molecular docking study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was performed to understand its interaction with a protein target (PDB: 3D15) and explain its promising anticancer activity. nih.gov Similarly, molecular docking studies on other thieno[3,2-d]pyrimidine derivatives have been conducted to elucidate their binding modes with various enzymes. Hirshfeld surface analysis, another computational tool, has been used to quantitatively analyze the intermolecular interactions in the crystal structure of related compounds. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies by allowing for the in silico design and evaluation of new compounds.

By systematically modifying the structure of a lead compound and calculating its predicted activity, researchers can identify key structural features that are important for biological activity. For the thieno[3,2-d]pyrimidine scaffold, computational SAR studies could involve modifying the substituents at the 2 and 4 positions and then using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to correlate these changes with activity.

For instance, in a series of thieno[3,2-d]pyrimidine derivatives, molecular docking and other computational tools can be used to rationalize the observed SAR. By comparing the docking scores and binding modes of different analogues, researchers can explain why certain substituents enhance activity while others diminish it. While a specific computational SAR study for this compound is not documented, the principles of such studies on the broader thieno[3,2-d]pyrimidine class are well-established. cymitquimica.com

Computational MethodApplication in SARRelevance to this compound
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target.Could be used to predict the binding of this compound to various enzymes and guide the design of more potent analogues.
QSAR Develops mathematical models that correlate chemical structure with biological activity.Could be used to predict the biological activity of novel thieno[3,2-d]pyrimidine derivatives based on their structural features.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Could be used to design new molecules that fit the pharmacophore of a specific biological target.

Ligand-Based and Structure-Based Design Principles

The design of novel therapeutic agents based on the this compound scaffold is guided by both ligand-based and structure-based principles. The thieno[3,2-d]pyrimidine core is considered a privileged scaffold in medicinal chemistry. Its structural resemblance to natural purines, such as adenine (B156593), allows it to interact with a wide array of biological targets, particularly enzymes like kinases that play critical roles in cellular signaling pathways.

Structure-Based Design: This approach leverages the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. For the thieno[3,2-d]pyrimidine class, its purine-like structure serves as a foundational element for designing inhibitors that can fit into the ATP-binding site of various kinases. By understanding the specific amino acid residues in the target's active site, modifications can be made to the parent scaffold to enhance binding affinity and selectivity. For example, the chlorine atom at the C2 position and the ethoxy group at the C4 position of this compound are key functional groups that can be substituted to create new derivatives with tailored interactions within a target's binding pocket. nih.gov

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are employed. This involves using a set of known active molecules (ligands) to deduce the necessary structural features for biological activity. One common strategy is "scaffold hopping," where the core structure of a known inhibitor is replaced with a different one, like the thieno[3,2-d]pyrimidine ring, while maintaining the key pharmacophoric features. nih.gov For instance, using an existing EGFR kinase inhibitor like olmutinib (B560107) as a lead compound, new series of thieno[3,2-d]pyrimidine derivatives have been designed and synthesized. nih.gov This approach, combined with structure-activity relationship (SAR) studies, helps in optimizing the scaffold's substituents to improve potency and other pharmacological properties. nih.gov

Prediction of Binding Modes and Affinities through Docking

Molecular docking is a principal computational technique used to predict the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction. For derivatives of the thieno[3,2-d]pyrimidine scaffold, docking studies have been instrumental in elucidating their mechanism of action against various biological targets. These studies provide insights into key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for molecular recognition and affinity. researchgate.net

Researchers have successfully used docking to model the interaction of thieno[3,2-d]pyrimidine derivatives with a range of targets, including:

Kinases: As potential anticancer agents, these compounds have been docked into the active sites of kinases like EGFR, VEGFR-2, and CDK7. nih.govnih.govnih.gov These simulations help rationalize their inhibitory activity and guide the design of more potent and selective inhibitors.

Bacterial Enzymes: In the search for new antimicrobials, derivatives have been docked against bacterial targets such as DNA gyrase and B. anthracis DHPS, revealing potential mechanisms for their antibacterial effects. researchgate.netnih.gov

Other Enzymes: The versatility of the scaffold is highlighted by docking studies against other enzymes like cyclooxygenase-2 (COX-2), indicating potential applications as anti-inflammatory agents. mdpi.com

The results from these docking studies are often presented as binding energy scores, which estimate the affinity of the compound for the target. Lower binding energy values typically suggest a more stable and potent interaction.

Table 1: Examples of Molecular Docking Studies on Thieno[3,2-d]pyrimidine Derivatives
Derivative ClassBiological TargetKey Interactions ObservedReference
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamidePDB:3D15 (Kinase)Inhibition of the target protein was predicted. nih.gov
Thieno[3,2-d]pyrimidine derivativesDNA Gyrase B (PDB: 1AJ6)Key interactions involved THR165, ASN46, and hydrophobic residues ILE78/PRO79. researchgate.net
Substituted 3,4-dihydrothieno[2,3-d]pyrimidinesB. anthracis DHPSGood scoring for various interactions with the active site compared to the co-crystallized ligand. nih.gov
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-DerivativesCyclooxygenase-2 (COX-2)High affinity was predicted for certain derivatives, comparable to reference compounds like nimesulide. mdpi.com
Thieno[2,3-d]pyrimidine (B153573) derivativesVEGFR-2The bi-dimensional projection analysis confirmed the proper binding of the compound-receptor complex. nih.gov

In Silico Prediction of Pharmacokinetic Properties for Lead Optimization (excluding specific values/profiles)

Beyond predicting binding affinity, computational tools are vital for assessing the drug-like properties of potential candidates in a process known as ADME (absorption, distribution, metabolism, and excretion) and toxicity prediction. For derivatives of this compound, in silico ADMET studies are a critical step in the lead optimization phase. nih.gov These predictions help to identify compounds that are likely to have favorable pharmacokinetic profiles, reducing the risk of failure in later, more expensive stages of drug development.

Several computational models and platforms, such as SwissADME and pkCSM, are used to evaluate these properties. nih.govresearchgate.net Key aspects evaluated include:

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. researchgate.net

Absorption: Predictions are made regarding gastrointestinal (GI) absorption and permeability across biological barriers like the blood-brain barrier. nih.govresearchgate.net

Metabolism: The potential for a compound to be a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450s, is evaluated to anticipate drug-drug interactions.

Toxicity: A range of potential toxicities, including mutagenicity (AMES toxicity) and skin sensitization, can be predicted computationally. nih.govresearchgate.net

Academic Research Applications of 2 Chloro 4 Ethoxythieno 3,2 D Pyrimidine and Its Derivatives

Development of Chemical Probes and Enzyme Inhibitors in In Vitro Studies

The thieno[3,2-d]pyrimidine (B1254671) framework has proven to be a valuable scaffold for the design and synthesis of molecules that can interact with and modulate the activity of various biological targets. The presence of a chlorine atom at the 2-position and an ethoxy group at the 4-position of the pyrimidine (B1678525) ring, as in 2-Chloro-4-ethoxythieno[3,2-d]pyrimidine, provides key reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against different enzymes and cellular systems.

Inhibition of Microbial Targets (e.g., H. pylori Respiratory Complex I)

The rising challenge of antibiotic resistance has spurred the search for novel antimicrobial agents with new mechanisms of action. One area of investigation has been the targeting of essential metabolic pathways in bacteria. Thienopyrimidine derivatives have been identified as selective inhibitors of Helicobacter pylori, a bacterium linked to gastritis, peptic ulcers, and gastric cancer.

Research has shown that certain thienopyrimidine compounds selectively inhibit H. pylori over other gut microbiota. nih.gov Mode of action studies have identified the respiratory complex I subunit NuoD as the molecular target for these compounds. nih.gov This enzyme complex is crucial for ATP synthesis in H. pylori, making it an attractive target for the development of narrow-spectrum antibacterial agents. nih.gov While specific studies on this compound were not detailed in the reviewed literature, the general class of thienopyrimidines has demonstrated potential in this area. The development of these compounds involved systematic substitutions on the thienopyrimidine core to establish a structure-activity relationship (SAR) against H. pylori. nih.gov

Antimalarial Activity in In Vitro Parasite Models

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the discovery of new antimalarial agents. The thieno[3,2-d]pyrimidine scaffold has been explored for its antiplasmodial properties.

Based on a hit compound identified as Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their in vitro activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei. nih.gov Among the evaluated compounds, the chloro analogue of Gamhepathiopine demonstrated notable activity against the erythrocytic stage of P. falciparum. nih.gov

CompoundSubstitution at C4P. falciparum K1 EC50 (µM)
Analogue 1Chlorine0.8 ± 0.1
Analogue 2Iodine0.7 ± 0.1
GamhepathiopineCarbonyl0.6 ± 0.1

This table presents the in vitro antiplasmodial activity of 4-substituted thieno[3,2-d]pyrimidine derivatives against the K1 strain of P. falciparum. nih.gov

Tryptophan Hydroxylase 1 (TPH1) Inhibition

Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of serotonin (B10506) in the periphery. Dysregulation of peripheral serotonin has been implicated in various gastrointestinal disorders. As such, TPH1 has emerged as a therapeutic target. While the broader class of pyrimidine derivatives has been investigated for various enzymatic inhibitions, specific studies detailing the direct inhibition of TPH1 by this compound or its close derivatives are not extensively available in the reviewed literature. The exploration of this scaffold for TPH1 inhibition remains an area for potential future research.

Kinase Inhibition (e.g., EGFR, ErbB-2, PI3K, ATR) in Cell-Free or Cellular Assays

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[3,2-d]pyrimidine scaffold has been extensively investigated for its potential as a kinase inhibitor.

EGFR and ErbB-2 Inhibition: The epidermal growth factor receptor (EGFR) and ErbB-2 (also known as HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression is linked to the development of various cancers. A series of thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as dual EGFR and HER2 tyrosine kinase inhibitors. nih.gov While this research focused on the thieno[2,3-d] isomer, it highlights the potential of the broader thienopyrimidine class. In another study, thieno[3,2-d]pyrimidine derivatives were also explored as EGFR inhibitors, with some compounds showing potent activity against mutant forms of EGFR, such as EGFRL858R/T790M, which is associated with resistance to some first-generation EGFR inhibitors. nih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of PI3K. nih.govsci-hub.se For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines were synthesized and showed inhibitory activity against PI3K isoforms. nih.gov One of the compounds with a 3-hydroxy substitution on the phenyl ring exhibited significant enzymatic inhibition of PI3Kβ (72%) and PI3Kγ (84%). nih.gov

ATR Inhibition: Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR). Inhibiting ATR is a promising strategy for cancer therapy, particularly in tumors with existing DDR defects. A series of potent and selective ATR inhibitors based on the thieno[3,2-d]pyrimidine scaffold have been developed. nih.gov A representative compound from this series demonstrated an IC50 value of 1.5 nM against ATR kinase. nih.gov

Kinase TargetThienopyrimidine ScaffoldKey Findings
EGFR/ErbB-2thieno[2,3-d]pyrimidineCompounds identified with dual inhibitory activity. nih.gov
EGFRL858R/T790Mthieno[3,2-d]pyrimidineA synthesized compound showed an IC50 of 13 nM. nih.gov
PI3Kβ/γthieno[2,3-d]pyrimidineA derivative showed 72% and 84% inhibition, respectively. nih.gov
ATRthieno[3,2-d]pyrimidineA lead compound exhibited an IC50 of 1.5 nM. nih.gov

This table summarizes the kinase inhibitory activities of various thienopyrimidine derivatives.

Anti-proliferative Activity in In Vitro Cancer Cell Lines (e.g., breast cancer, colon cancer)

The ability of thieno[3,2-d]pyrimidine derivatives to inhibit the growth of cancer cells has been evaluated in numerous in vitro studies. These compounds have shown activity against a range of cancer cell lines, including those from breast and colon cancers.

One study reported the synthesis of a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines and their evaluation against MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov Another investigation focused on new thieno[3,2-d]pyrimidine-based derivatives and their antiproliferative activity against the same breast cancer cell lines, with several compounds showing IC50 values in the sub-micromolar range. nih.gov

Compound SeriesCell LineIC50 (µM)
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMCF-70.045 - 0.11
MDA-MB-2310.16 - 0.24
Thieno[3,2-d]pyrimidine-based derivativesMCF-70.43 - 1.31
MDA-MB-2310.43 - 1.31

This table displays the in vitro anti-proliferative activity of thienopyrimidine derivatives against breast cancer cell lines. nih.govnih.gov

Scaffold for Novel Chemical Transformations and Method Development

The this compound core, and more broadly, 2,4-dichlorothieno[3,2-d]pyrimidine (B33283), serves as a versatile platform for the synthesis of a wide array of more complex molecules. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse chemical libraries.

For example, 2,4-dichlorothieno[3,2-d]pyrimidine can be selectively reacted with different nucleophiles. The chlorine at the 4-position is generally more reactive than the one at the 2-position, enabling sequential substitutions. This differential reactivity has been exploited in the synthesis of various derivatives. For instance, reaction with an alcohol in the presence of a base can lead to the formation of an alkoxy-substituted thienopyrimidine. nih.gov Further reaction at the 2-position can then be carried out to introduce another substituent. This step-wise approach is fundamental in building molecular complexity and exploring the structure-activity relationships of the resulting compounds. The synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (B3027628) from 2,4-dichlorothieno[3,2-d]pyrimidine is an example of such a transformation. nih.gov

Exploration of New Synthetic Pathways

The synthesis of the core intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine, is a critical first step for obtaining compounds like this compound. Research has established several pathways, often starting from simple thiophene (B33073) precursors.

One common method begins with methyl 3-aminothiophene-2-carboxylate. This starting material undergoes a series of reactions, including cyclization and chlorination, to yield the dichlorinated thienopyrimidine core. chemicalbook.comsemanticscholar.org A typical synthetic sequence is outlined below:

Cyclization: The initial thiophene derivative is reacted with urea (B33335) to form the bicyclic thieno[3,2-d]pyrimidine-2,4-diol. chemicalbook.comsemanticscholar.org

Chlorination: The diol intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline or DMF, to produce 2,4-dichlorothieno[3,2-d]pyrimidine. chemicalbook.comsemanticscholar.orgnih.gov

Nucleophilic Substitution: The resulting 2,4-dichloro intermediate is highly reactive. To synthesize this compound, a selective nucleophilic substitution is performed using sodium ethoxide. The ethoxy group preferentially replaces the chlorine atom at the more reactive C4 position. Further substitution at the C2 position can be achieved by reacting with other nucleophiles, such as morpholine, to create diverse derivatives. nih.gov

The table below summarizes a representative synthetic pathway.

StepStarting MaterialReagentsIntermediate/ProductReference
1Methyl 3-aminothiophene-2-carboxylateUreaThieno[3,2-d]pyrimidine-2,4-diol semanticscholar.org
2Thieno[3,2-d]pyrimidine-2,4-diolPOCl₃, DMF2,4-Dichlorothieno[3,2-d]pyrimidine chemicalbook.comsemanticscholar.org
32,4-Dichlorothieno[3,2-d]pyrimidineSodium Ethoxide (NaOEt)This compoundN/A

This multi-step synthesis allows for the controlled introduction of different functional groups, making the thieno[3,2-d]pyrimidine scaffold a versatile platform for developing new compounds. semanticscholar.org

Catalyst Development for Derivatization

The derivatization of the thieno[3,2-d]pyrimidine core heavily relies on catalytic processes to introduce molecular diversity. Palladium-catalyzed coupling reactions are particularly prominent in this area. nih.gov These methods are instrumental in forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic ring system.

For instance, after the initial synthesis of a chloro-substituted thienopyrimidine, catalysts can be used to introduce various aryl or alkyl groups. This is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to enhance its biological activity or other properties. nih.govnih.gov The development of efficient catalytic systems allows for these modifications to be performed with high yields and selectivity.

Research into dual-stage antiplasmodial agents has utilized pallado-catalyzed coupling reactions to introduce a variety of substituents at the C4 position of the thienopyrimidine core, demonstrating the importance of this approach in medicinal chemistry. nih.gov Similarly, in the development of kinase inhibitors, synthetic schemes often involve steps where catalysts facilitate the coupling of the thienopyrimidine nucleus with other complex molecular fragments. nih.govnih.gov

Materials Science Applications (e.g., fluorescent properties)

Thienopyrimidine derivatives are gaining attention in materials science, primarily for their photophysical properties. nsf.govresearchgate.net Certain derivatives of the closely related thieno[3,2-b]pyridine-5(4H)-one scaffold have been identified as novel fluorophores. researchgate.net The fluorescence of these compounds is chemically tunable, meaning their emission properties can be altered by attaching different functional groups to the core structure. researchgate.net This tunability is a highly desirable feature for creating materials for optoelectronics, chemical sensors, and biological imaging.

Research has shown that thieno[3,4-d]pyrimidine (B1628787) derivatives can serve as effective photosensitizers. nsf.gov These molecules can be excited by light and then transfer that energy to produce reactive oxygen species, a property useful in photodynamic therapy. The photophysical characteristics, including fluorescence quantum yields and lifetimes, are highly dependent on the specific chemical structure and the solvent environment. nsf.govresearchgate.net This sensitivity to the local environment suggests potential applications in creating smart materials that respond to external stimuli. researchgate.net

Agrochemical Research (e.g., fungicidal, insecticidal, miticidal utility of related thienopyrimidines)

In the field of agrochemicals, thienopyrimidine derivatives have shown significant promise. igi-global.comindexcopernicus.com Research has focused on their utility as plant growth regulators, herbicides, and pesticides. indexcopernicus.com

Studies have demonstrated that certain thienopyrimidine derivatives exhibit auxin-like and cytokinin-like effects, influencing the growth and photosynthesis of important crops like wheat and sorghum. indexcopernicus.comjelsciences.comresearchgate.net These compounds can accelerate the development of shoots and roots and increase the content of photosynthetic pigments. jelsciences.comresearchgate.net The regulatory effect is often comparable to or even higher than that of natural plant hormones and existing synthetic regulators. indexcopernicus.comresearchgate.net

Furthermore, the thienopyrimidine scaffold has been investigated for its potential as a pesticide. The broad biological activity of these compounds extends to antifungal applications. nih.govigi-global.com Halogenated thieno[3,2-d]pyrimidines, for example, have demonstrated selective activity against several fungal strains, including clinical strains of Cryptococcus neoformans. nih.gov This suggests that with further modification, these compounds could be developed into effective agents for crop protection. nih.govigi-global.com

The following table summarizes the observed agrochemical applications of thienopyrimidine derivatives.

ApplicationEffectTarget Crop/OrganismReference
Plant Growth RegulatorAuxin-like and cytokinin-like activity, enhanced growth and photosynthesisWheat (Triticum aestivum L.), Sorghum (Sorghum bicolor L.) indexcopernicus.comjelsciences.comresearchgate.net
FungicideAntiproliferative activityCryptococcus neoformans nih.gov
General AgrochemicalsPotential as herbicides, pesticides, insecticidesWeeds, insects igi-global.comindexcopernicus.com

Future Research Directions and Challenges in 2 Chloro 4 Ethoxythieno 3,2 D Pyrimidine Chemistry

Advancements in Asymmetric Synthesis

A significant frontier in the chemistry of thieno[3,2-d]pyrimidine (B1254671) derivatives is the development of asymmetric synthesis methods. The introduction of chirality into these molecules can have a profound impact on their pharmacological properties, including efficacy, selectivity, and metabolic profile.

Current Landscape and Future Challenges: Currently, the synthesis of thieno[3,2-d]pyrimidine derivatives largely focuses on achiral modifications. However, the broader field of medicinal chemistry has consistently shown that enantiomers of a chiral drug can exhibit widely different biological activities.

Chiral Catalysis: A primary challenge is the development of efficient stereoselective catalytic systems for the thienopyrimidine core. Future research will likely focus on designing chiral transition-metal catalysts or organocatalysts that can control the stereochemistry of key bond-forming reactions during the synthesis or derivatization of the scaffold.

Chiral Auxiliaries: The use of chiral auxiliaries covalently bonded to a substrate to induce stereoselectivity in a subsequent reaction is another promising avenue. The challenge lies in the efficient attachment and subsequent cleavage of these auxiliaries without racemization.

Enantioselective Resolution: While less efficient than asymmetric synthesis, the resolution of racemic mixtures will continue to be important. Advancements in chiral chromatography and enzymatic resolution techniques could provide access to enantiomerically pure thienopyrimidine derivatives for biological evaluation.

The successful implementation of asymmetric synthesis will allow for a more detailed exploration of the structure-activity relationships (SAR) of chiral thieno[3,2-d]pyrimidine derivatives, potentially leading to the discovery of more potent and selective therapeutic agents.

Exploration of Novel Derivatization Chemistries

The versatility of the 2-Chloro-4-ethoxythieno[3,2-d]pyrimidine core structure provides a rich platform for chemical modification. The exploration of novel derivatization chemistries is crucial for expanding the chemical space and discovering new biological activities.

Key Derivatization Strategies: The reactive chloro group at the 2-position and the potential for substitution at the 4-position are primary sites for modification.

Nucleophilic Aromatic Substitution (SNAr): The chloro group is susceptible to SNAr reactions, allowing for the introduction of a wide variety of nucleophiles, particularly different amines. researchgate.netnih.gov This strategy has been used to synthesize libraries of N-substituted derivatives. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling are employed to form carbon-carbon bonds, attaching various aryl and heteroaryl boronic acids to the thienopyrimidine scaffold. researchgate.netnih.gov This allows for the synthesis of complex biaryl structures. nih.gov

Functionalization of the Thiophene (B33073) Ring: Beyond the pyrimidine (B1678525) ring, future work could explore the selective functionalization of the thiophene portion of the fused ring system, opening up new avenues for structural diversification.

The table below summarizes common synthetic reactions used for the derivatization of the thienopyrimidine core.

Reaction TypeReagents/ConditionsPurposeReferences
Nucleophilic Aromatic Substitution (SNAr)Various secondary aminesIntroduction of diverse amino groups at the chloro-position. researchgate.netnih.gov
Suzuki CouplingAryl and heteroaryl boronic acids, Pd catalystFormation of C-C bonds to create biaryl derivatives. researchgate.netnih.gov
ChlorinationPhosphorus oxychloride (POCl3)Conversion of hydroxyl groups to chloro groups for further substitution. mdpi.comnih.govnih.govsemanticscholar.org
CyclizationFormamide, Urea (B33335), Phenyl isothiocyanateFormation of the core pyrimidine ring from aminothiophene precursors. mdpi.comnih.govtandfonline.com

Future efforts will focus on discovering and optimizing new reaction conditions and expanding the range of coupling partners to generate novel derivatives with unique biological profiles.

Integration with Advanced Computational Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, and its integration into the study of this compound and its analogs is critical for accelerating research.

Computational Approaches and Future Directions:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of thienopyrimidine derivatives to their biological targets. nih.govresearchgate.netnih.gov Docking studies have been instrumental in understanding interactions with enzymes like kinases and NTPDases. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR analyses help in correlating the chemical structure of compounds with their biological activity, providing insights for the design of more potent molecules. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor interactions, offering deeper insights into the stability and conformational changes of the complex over time. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of the molecules, which can be compared with experimental data from X-ray crystallography. nih.govnih.gov

The future will see an increased reliance on artificial intelligence and machine learning for predictive modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, virtual high-throughput screening, and de novo drug design. nih.gov These advanced computational methods will guide synthetic efforts, reducing the time and cost associated with drug discovery.

Development of High-Throughput Screening Assays for New Applications

High-throughput screening (HTS) is a key strategy for identifying new biological activities for existing chemical scaffolds. nih.gov Thieno[3,2-d]pyrimidine derivatives have been identified through HTS and subsequently evaluated in various biological assays. nih.gov

Challenges and Opportunities in Assay Development:

Target-Based vs. Phenotypic Screening: While target-based assays (e.g., kinase inhibition assays) are common, there is a growing interest in phenotypic screening, which measures the effect of a compound on cell morphology, function, or viability without a preconceived target. jmb.or.krnih.govrsc.org

Novel Target Identification: A major challenge is the identification of new, clinically relevant biological targets for which thienopyrimidine derivatives may show activity.

Assay Miniaturization and Automation: The development of robust, miniaturized, and automated HTS assays is essential for screening large compound libraries efficiently and cost-effectively. nih.govarvojournals.org

Future research will focus on creating more sophisticated and physiologically relevant assay systems, such as those using 3D cell cultures or co-culture models, to better predict in vivo efficacy. The development of diverse screening libraries of this compound derivatives will be crucial for the success of these HTS campaigns. thermofisher.com

Green Chemistry Approaches in Thienopyrimidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Applying these principles to the synthesis of thienopyrimidines is an important future direction.

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions compared to conventional heating methods. mdpi.comrasayanjournal.co.innih.gov

Solvent Selection: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, or the development of solvent-free reaction conditions. rasayanjournal.co.iningentaconnect.com

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption.

Multicomponent Reactions (MCRs): MCRs, where multiple reactants combine in a single pot to form a product, are highly efficient and atom-economical, aligning well with green chemistry principles. rasayanjournal.co.in

The table below outlines some green chemistry techniques applicable to pyrimidine synthesis.

Green Chemistry TechniqueAdvantageReferences
Microwave-Assisted SynthesisFaster reaction rates, higher yields, cleaner products. rasayanjournal.co.innih.gov
Solvent-Free ReactionsReduces solvent waste, simplifies purification. rasayanjournal.co.iningentaconnect.com
Multicomponent ReactionsHigh atom economy, reduces reaction steps and waste. rasayanjournal.co.in
Ultrasonic SynthesisEnhanced reaction rates and yields. rasayanjournal.co.in

The primary challenge is to adapt and optimize these green methods for the specific multi-step synthesis of this compound and its derivatives, ensuring that the processes are not only environmentally friendly but also scalable and economically viable. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-chloro-4-ethoxythieno[3,2-d]pyrimidine, and how do reaction conditions influence yield?

  • Answer: Synthesis typically involves nucleophilic substitution at the 4-position, where chlorine acts as a leaving group for ethoxy functionalization. Key steps include:

  • Nucleophilic displacement: Reacting 4-chlorothieno[3,2-d]pyrimidine with sodium ethoxide in anhydrous DMF at 80–100°C .
  • Ester hydrolysis: Ethyl carboxylate derivatives (e.g., ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate) may undergo hydrolysis to carboxylic acids for further derivatization .
  • Optimization: Reaction time (6–12 hours) and solvent polarity significantly affect yields. HPLC and NMR are critical for monitoring purity (>95%) .

Q. How do substituent positions (2- vs. 4-) on the thieno[3,2-d]pyrimidine scaffold influence reactivity and biological activity?

  • Answer: The 4-position is more reactive toward nucleophilic substitution due to electronic effects from the pyrimidine ring. For example:

  • 4-Chloro derivatives: Enable functionalization with amines or alkoxides, critical for targeting kinases or EGFR .
  • 2-Ethoxy groups: Increase steric hindrance, potentially reducing off-target interactions but may lower solubility .
  • Data: Comparative studies show 4-substituted derivatives exhibit higher anticancer activity (IC₅₀: 0.5–2 µM) than 2-substituted analogues (IC₅₀: 5–10 µM) .

Advanced Research Questions

Q. How can structural contradictions in substituent effects be resolved during SAR studies?

  • Answer: Discrepancies arise when substituents at analogous positions (e.g., 4-chloro vs. 7-methyl) show opposing trends in activity. Strategies include:

  • Computational modeling: Density Functional Theory (DFT) to assess electronic effects of substituents on binding affinity .
  • Crystallography: Single-crystal X-ray analysis (e.g., of N-benzyl derivatives) reveals dihedral angles between the thienopyrimidine core and substituents, impacting target interactions .
  • Case study: 4-Chloro-7-methylthieno[3,2-d]pyrimidine exhibits lower enzymatic inhibition (Ki: 15 nM) than 4-chloro-6-carboxylate derivatives (Ki: 8 nM) due to steric clashes .

Q. What methodologies optimize cross-coupling reactions for introducing aryl/heteroaryl groups to the thienopyrimidine core?

  • Answer: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings are effective:

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 90°C, 12 hours .
  • Challenges: Steric hindrance at the 2-position reduces coupling efficiency (yield: 40–60% vs. 70–85% at 4-position) .
  • Validation: LC-MS and ¹³C NMR confirm regioselectivity and coupling success .

Q. How do stability and reactivity under physiological conditions affect experimental design?

  • Answer: The compound’s susceptibility to hydrolysis or oxidation necessitates:

  • pH stability assays: Incubation in buffers (pH 4–9) at 37°C for 24 hours, monitored via UV-Vis spectroscopy. Chlorine at the 4-position increases hydrolytic stability compared to ester derivatives .
  • Redox studies: Cyclic voltammetry reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating potential for ROS generation in biological systems .

Methodological Challenges

Q. What analytical techniques are most reliable for characterizing thieno[3,2-d]pyrimidine derivatives?

  • Answer:

  • NMR: ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxy vs. methoxy). Aromatic protons in the thiophene ring resonate at δ 7.2–7.8 ppm .
  • HPLC-MS: Quantifies purity (>98%) and detects byproducts (e.g., dechlorinated species) .
  • X-ray crystallography: Resolves ambiguities in regiochemistry, as seen in N-benzyl derivatives with dihedral angles of 69–79° between substituents .

Q. How can researchers address discrepancies in biological activity data across substituted analogues?

  • Answer:

  • Dose-response validation: Repeat assays (e.g., MTT or ATP-luciferase) with standardized cell lines (e.g., HCT-116 or HEK293) .
  • Off-target profiling: Kinase inhibition panels (e.g., Eurofins KinaseProfiler) identify selectivity issues. For example, 2-chloro-4-ethoxy derivatives show 10-fold selectivity for EGFR over VEGFR2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.